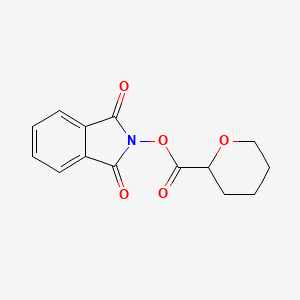
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (hereafter referred to as “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate” or “the compound”) is a synthetic organic compound with a wide variety of applications in scientific research. The compound is a member of the family of oxanes, which are molecules with a three-carbon ring structure. It is a colorless, odorless, and crystalline solid that is soluble in most common organic solvents. This compound has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.
科学研究应用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been used in a number of scientific research applications. It has been used as a probe in the study of enzyme-catalyzed reactions, as a substrate in the study of enzyme kinetics, and as a model compound to study the mechanism of action of enzymes. It has also been used as a model compound to study the structure and function of proteins. In addition, it has been used in the study of the mechanism of action of drugs, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds.
作用机制
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a competing substrate or by changing the pH of the reaction.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a number of beneficial effects, including improved mood, increased energy, and improved cognitive function. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a number of beneficial effects, including improved memory and increased alertness.
实验室实验的优点和局限性
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also soluble in most common organic solvents, which makes it easy to work with. In addition, it is relatively inexpensive and readily available.
However, there are a few limitations to using this compound in laboratory experiments. It is not very soluble in water, so it may not be suitable for experiments involving aqueous solutions. In addition, it can be toxic if ingested, so it must be handled with care.
未来方向
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of potential applications and directions for future research. It could be used to study the structure and function of other enzymes, as well as to develop new inhibitors for these enzymes. It could also be used to study the mechanism of action of other drugs, as well as to develop new drugs for the treatment of various diseases and disorders. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new compounds with beneficial effects. Finally, it could be used in the development of new synthetic methods and compounds.
合成方法
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate can be synthesized from a variety of starting materials. One method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a base, such as sodium hydride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester. Another method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a catalyst, such as palladium chloride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester.
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-9-5-1-2-6-10(9)13(17)15(12)20-14(18)11-7-3-4-8-19-11/h1-2,5-6,11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONANPOBWCGEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
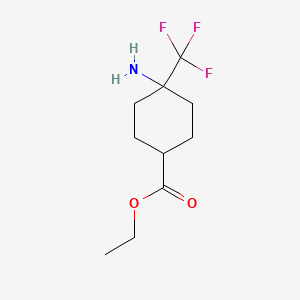
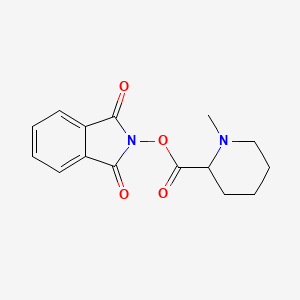
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
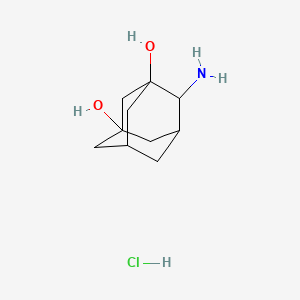
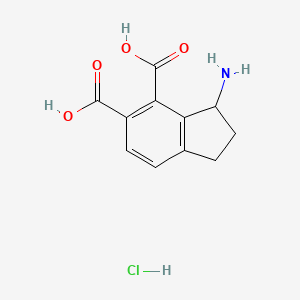
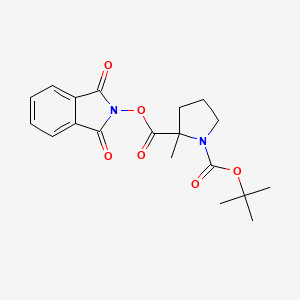
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)